molecular formula C20H19N3O3S2 B11005960 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11005960
M. Wt: 413.5 g/mol
InChI Key: JSULXHFLBYVSJS-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring and a thiazolidinone moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate thiazole and thiazolidinone precursors under controlled conditions. Industrial production methods often employ green chemistry approaches to enhance yield, purity, and selectivity while minimizing environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of microbial enzyme function. The anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar compounds include other thiazole and thiazolidinone derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug. N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of thiazole and thiazolidinone rings, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H19N3O3S2/c1-14-21-18(15-6-3-2-4-7-15)19(27-14)20(24)22-16-8-10-17(11-9-16)23-12-5-13-28(23,25)26/h2-4,6-11H,5,12-13H2,1H3,(H,22,24)

InChI Key

JSULXHFLBYVSJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)C4=CC=CC=C4

Origin of Product

United States

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